molecular formula C17H18N2O B12562854 1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one CAS No. 6110-63-0

1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one

Cat. No.: B12562854
CAS No.: 6110-63-0
M. Wt: 266.34 g/mol
InChI Key: RNPQOWPXHZAYGS-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base.

  • Starting Materials

    • 3-Aminobenzaldehyde
    • 4-Dimethylaminobenzaldehyde
    • Acetophenone
  • Reaction Conditions

    • Base: Sodium hydroxide or potassium hydroxide
    • Solvent: Ethanol or methanol
    • Temperature: Room temperature to reflux
  • Procedure

    • Mix the starting materials in the solvent.
    • Add the base slowly while stirring.
    • Allow the reaction mixture to stir at room temperature or reflux for several hours.
    • After completion, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction can lead to the formation of dihydrochalcones.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, hydrogenation with palladium on carbon

    Substitution: Halogenation with bromine or chlorine, nitration with nitric acid

Major Products

    Oxidation: Quinones

    Reduction: Dihydrochalcones

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The compound’s structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound with a similar structure but without the amino and dimethylamino substituents.

    Flavonoids: A class of compounds derived from chalcones with additional ring closures.

    Curcumin: A natural compound with a similar α,β-unsaturated carbonyl system.

Uniqueness

1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one is unique due to the presence of both amino and dimethylamino groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s solubility, stability, and interaction with biological targets.

Properties

CAS No.

6110-63-0

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

1-(3-aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one

InChI

InChI=1S/C17H18N2O/c1-19(2)16-9-6-13(7-10-16)8-11-17(20)14-4-3-5-15(18)12-14/h3-12H,18H2,1-2H3

InChI Key

RNPQOWPXHZAYGS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)N

Origin of Product

United States

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